N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide
Description
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring both thiadiazole and thiazole rings, contributes to its interesting chemical properties and potential therapeutic benefits.
Properties
IUPAC Name |
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-6-4-8(14-17-6)10(16)13-11-12-9(15-18-11)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLWMYKLGLIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS1)C(=O)NC2=NC(=NS2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps:
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Formation of the Thiadiazole Ring:
- Starting with a suitable precursor such as a hydrazine derivative, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents like thionyl chloride or phosphorus pentasulfide.
- Reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
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Formation of the Thiazole Ring:
- The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
- Common reagents include bromine or iodine for halogenation and a base like potassium carbonate to facilitate the reaction.
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Coupling of the Rings:
- The thiadiazole and thiazole rings are then coupled through a nucleophilic substitution reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
- Industrial production may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield.
- Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used but can include various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism by which N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in inflammatory pathways or microbial metabolism.
Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-5-methyl-1,2-thiazole-3-carboxamide can be compared with other thiadiazole and thiazole derivatives:
Similar Compounds:
Uniqueness:
- The combination of both thiadiazole and thiazole rings in a single molecule provides a unique structural framework that can interact with multiple biological targets, enhancing its potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
